molecular formula C3H5Cl2O4P B077645 2,2-Dichlorovinyl methyl phosphate CAS No. 13445-62-0

2,2-Dichlorovinyl methyl phosphate

Cat. No.: B077645
CAS No.: 13445-62-0
M. Wt: 206.95 g/mol
InChI Key: PFCDFSJUWNKQQI-UHFFFAOYSA-N
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Mechanism of Action

Dichlorvos, like other organophosphate insecticides, inhibits acetylcholinesterase, associated with the nervous systems of insects . It is also claimed to damage the DNA of insects .

Safety and Hazards

Dichlorvos is toxic to fishes and bees . Major concerns focus on acute and chronic toxicity and the fact that this pesticide is prevalent in urban waterways . It can cause irritation to eyes and skin, and may lead to other health issues such as headache, chest tightness, wheezing, laryngeal spasm, salivation, cyanosis, anorexia, nausea, vomiting, diarrhea, sweating, muscle fasciculation, paralysis, dizziness, ataxia, convulsions, low blood pressure, and cardiac irregularities .

Preparation Methods

2,2-Dichlorovinyl methyl phosphate can be synthesized through several methods. One common method involves the reaction of dimethyl phosphite with trichloroacetaldehyde in the presence of a base, leading to the formation of the desired product . Another method involves the Perkow reaction, where trimethyl phosphite reacts with trichloroacetaldehyde . Industrial production typically involves these methods, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,2-Dichlorovinyl methyl phosphate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common reagents used in these reactions include water (for hydrolysis), oxidizing agents like potassium permanganate (for oxidation), and various nucleophiles (for substitution). The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

2,2-Dichlorovinyl methyl phosphate is often compared with other organophosphate insecticides such as malathion, parathion, and chlorpyrifos.

    Malathion: Less toxic to mammals and used in public health for mosquito control.

    Parathion: Highly toxic and has been banned in many countries due to its severe health risks.

    Chlorpyrifos: Widely used in agriculture but has faced regulatory scrutiny due to its potential health effects.

What sets this compound apart is its broad-spectrum activity and effectiveness in various applications, from agriculture to public health .

Properties

IUPAC Name

2,2-dichloroethenyl methyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5Cl2O4P/c1-8-10(6,7)9-2-3(4)5/h2H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCDFSJUWNKQQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(O)OC=C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Cl2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6465-91-4 (calcium salt)
Record name Demethyldichlorvos
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013445620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70158704
Record name Demethyldichlorvos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70158704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13445-62-0
Record name Demethyldichlorvos
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013445620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Demethyldichlorvos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70158704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-DICHLOROVINYL METHYL PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GDW0Y920SQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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